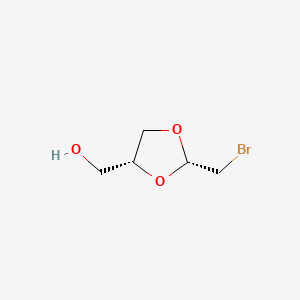

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol

Description

Properties

CAS No. |

6204-42-8 |

|---|---|

Molecular Formula |

C5H9BrO3 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

[(2S,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

InChI Key |

ZSLVLMWYSIERCN-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CBr)CO |

Canonical SMILES |

C1C(OC(O1)CBr)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of a protected 1,3-dioxolane derivative with a bromomethylating agent under acidic catalysis, followed by purification steps to isolate the cis-isomer with high stereochemical purity.

Synthesis via Methanesulfonate Ester Intermediate

One of the most documented and improved methods for preparing This compound involves the following key steps:

- Starting materials : (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) and 2-bromo-1-(4-chlorophenyl)-ethanone.

- Catalyst : Methanesulfonic acid is primarily used, though alternatives such as p-toluenesulfonic acid monohydrate, hydrogen chloride, sulfuric acid, phosphoric acid, nitric acid, formic acid, trifluoroacetic acid, camphorsulfonic acid, and hydrogen bromide in acetic or propionic acid are also suitable.

- Reaction conditions : The reaction is performed preferably in the absence of solvent with nitrogen bubbling or under vacuum to remove acetone byproduct, which improves yield significantly.

- Purification : The crude product is purified by crystallization from organic solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate, followed by further purification by dissolving in diisopropylether, stirring for seven days, and precipitating with methanol.

Detailed Experimental Procedure (Improved Method)

| Step | Procedure Details |

|---|---|

| Reactants | (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) (1 mol), 2-bromo-1-(4-chloro-phenyl)-ethanone (0.8 mol) |

| Catalyst | Methanesulfonic acid (0.24 mol) |

| Reaction environment | No solvent; nitrogen bubbled through or under vacuum applied |

| Reaction time | Stirred for 6 hours, then left overnight |

| Work-up | Addition of ethyl acetate (1500 ml), stirring until homogeneous |

| Washing | Successive washes with water (200 ml), aqueous sodium carbonate solution (150 ml), and water (150 ml) |

| Concentration | Organic layer evaporated to dryness |

| Crystallization | From ethanol (1 liter) |

| Further purification | Dissolution in diisopropylether, stirred 7 days, addition of methanol, filtration of precipitate |

| Yield | 64.8% (almost threefold increase from previous 23.7%) |

| Purity | >95% cis-stereoisomer by GC analysis |

Reaction Scheme Summary

The reaction can be summarized as:

$$

\text{(2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate} + \text{2-bromo-1-(4-chlorophenyl)-ethanone} \xrightarrow[\text{N}_2 \text{ or vacuum}]{\text{Methanesulfonic acid}} \text{this compound}

$$

The removal of acetone formed during the reaction by nitrogen bubbling or vacuum is critical to improving the yield by preventing equilibrium limitations.

Alternative Preparation Routes

Acetalization of 3-Halogeno-1,2-propanediol

Another method involves:

- Acetalizing a 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst.

- Subsequent reaction with alkali metal or alkaline earth metal salts of alcohols or carboxylic acids to form the desired 1,3-dioxolane-4-methanol derivatives.

This method offers flexibility in substituent variations but is less commonly applied specifically to the bromomethyl derivative of interest.

Stereochemical Conversion from Trans Isomer

A process exists for converting the trans isomer of 2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate to the cis isomer via:

- Hydrolysis of the trans benzoate.

- Formation of glycerol ketal.

- Acylation and separation to isolate the cis isomer.

This method is more complex and involves multiple steps but is useful when starting from trans isomer intermediates.

Comparative Analysis of Preparation Methods

| Feature | Improved Solvent-Free Method | Acetalization Route | Trans-to-Cis Conversion Route |

|---|---|---|---|

| Yield | 64.8% | Variable | Dependent on separation efficiency |

| Purity | >95% cis-isomer | Depends on acetalization selectivity | High after separation |

| Catalyst | Methanesulfonic acid (preferred) | Acid catalysts | Multiple reagents including benzoyl chloride |

| Reaction Time | ~Overnight | Variable | Multi-step, longer duration |

| Complexity | Moderate | Moderate | High |

| Scalability | High | Moderate | Low to moderate |

Summary of Research Findings

- The improved solvent-free method with nitrogen bubbling or vacuum to remove acetone significantly enhances yield and stereoselectivity for the cis isomer.

- Methanesulfonic acid is the most effective catalyst, but several other strong acids can be used.

- Purification through crystallization and prolonged stirring in diisopropylether followed by methanol precipitation ensures high purity.

- Alternative methods exist but are more complex or less efficient for direct synthesis of the cis isomer.

- Chromatographic analysis confirms the stereochemical purity essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., dichloromethane, water), and room temperature.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

Major Products:

- Substitution reactions yield various derivatives depending on the nucleophile used.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alcohols or alkanes .

Scientific Research Applications

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 6204-42-8

- Molecular Formula : C₅H₉BrO₃

- Molecular Weight : 197.028 g/mol

- Structure: A cis-configured dioxolane ring with a bromomethyl (-CH₂Br) group at position 2 and a methanol (-CH₂OH) group at position 4 .

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, particularly for antifungal agents like Ketoconazole and Itraconazole . Its reactive bromomethyl group enables further functionalization, making it valuable in constructing complex molecules .

Synthesis :

Produced via bromination of precursor dioxolane derivatives, often involving stereoselective reactions to maintain the cis configuration .

Comparison with Structurally Similar Compounds

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

- CAS No.: 61397-56-6

- Molecular Formula : C₁₈H₁₅BrCl₂O₄

- Molecular Weight : 446.12 g/mol

- Key Features :

- Melting Point: 116–117°C

- Solubility: Slightly soluble in chloroform and methanol; water solubility 12 μg/L at 20°C . Safety: Classified with a "Warning" signal due to moderate toxicity .

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Mesilate

- CAS No.: 67914-86-7

- Molecular Formula : C₁₅H₁₆Cl₂N₂O₇S

- Molecular Weight : 443.23 g/mol

- Key Features :

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

- CAS No.: 61397-58-8

- Molecular Formula : C₁₄H₁₃Cl₂N₂O₃

- Molecular Weight : 346.17 g/mol

- Key Features :

Comparative Analysis Table

Research Findings and Trends

- Stereochemical Impact: The cis configuration in these compounds is critical for bioactivity. For example, the cis isomer of cis-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol shows higher efficacy in Mitratapide synthesis compared to trans isomers .

- Market Trends : Demand for these intermediates has grown with the development of broad-spectrum antifungals, driven by their role in constructing triazole and imidazole pharmacophores .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol?

- The compound is typically synthesized via bromination of a dioxolane-methanol precursor. For example, in the preparation of related intermediates (e.g., mitratapide precursors), bromomethyl groups are introduced using reagents like HBr or brominating agents under controlled conditions. A key step involves stereochemical control to favor the cis-configuration, often achieved through ring-opening/cyclization reactions or chiral auxiliary-mediated synthesis .

- Example protocol: Reacting a diol precursor with hydrobromic acid in a polar aprotic solvent (e.g., DMF) at 50–80°C for 12–24 hours, followed by purification via column chromatography .

Q. How is the structure of this compound characterized?

- Spectroscopy :

- NMR : H and C NMR confirm the bromomethyl group (δ ~3.5–4.0 ppm for CHBr) and dioxolane ring protons (δ ~4.5–5.5 ppm).

- IR : Stretching frequencies for C-O (1050–1150 cm) and C-Br (500–600 cm) bonds.

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis to favor the cis-isomer?

- Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition metal complexes) during cyclization steps.

- Thermodynamic control : Prolonged reaction times at elevated temperatures favor the thermodynamically stable cis-isomer due to steric hindrance in the trans-configuration.

- Crystallization-induced diastereomer resolution : Isolation of cis-isomer via selective crystallization from solvents like ethyl acetate/hexane mixtures .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- The bromomethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., azoles, amines). For example:

Q. What analytical methods resolve contradictions in reported stereochemical outcomes?

- X-ray crystallography : Definitive confirmation of absolute configuration.

- Chiral GC/HPLC : Quantifies cis/trans ratios; discrepancies in literature often arise from incomplete purification or kinetic vs. thermodynamic control during synthesis .

- Dynamic NMR : Detects isomerization pathways under varying temperatures, explaining unexpected trans-isomer formation .

Q. How is this compound utilized in synthesizing bioactive molecules?

- Antifungal agents : The bromomethyl group reacts with imidazole or triazole derivatives to form azole antifungals (e.g., ketoconazole analogs). For example, coupling with 1H-imidazole generates intermediates with BK channel modulation activity .

- Pharmaceutical intermediates : Key precursor for mitratapide (lipid-lowering agent), where stereochemical purity (>95% cis) is critical for bioactivity .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for high-yield synthesis?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.

- Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., elimination).

- Catalyst screening : Testing chiral catalysts (e.g., BINAP-metal complexes) improves enantiomeric excess .

Q. What are the pitfalls in scaling up synthesis, and how are they addressed?

- Bromide handling : Use of HBr gas requires specialized equipment to prevent corrosion. Alternatives like N-bromosuccinimide (NBS) are safer but less efficient.

- Purification challenges : Large-scale column chromatography is impractical; switch to distillation or crystallization for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.